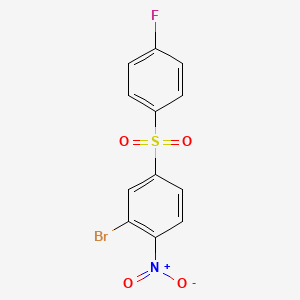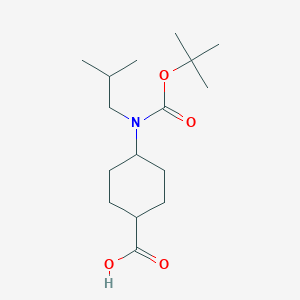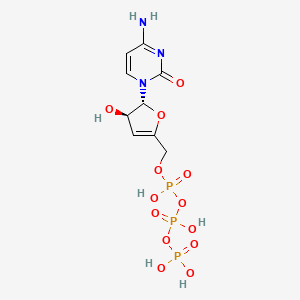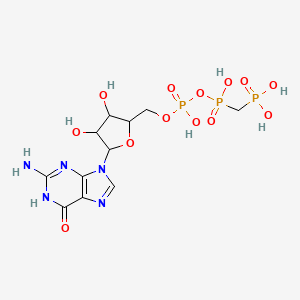
2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene is a complex organic compound that features a bromine atom, a fluorine atom, a sulfonyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene typically involves multi-step organic reactions. One common method includes the bromination of 4-fluoro-benzenesulfonyl chloride followed by nitration. The reaction conditions often require the use of strong acids and bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and nitro groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene involves its interaction with specific molecular targets. The presence of the bromine, fluorine, sulfonyl, and nitro groups allows it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzenesulfonyl chloride
- 2-Bromo-4-fluorophenyl acetonitrile
Comparison: Compared to similar compounds, 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene is unique due to the presence of both the nitro and sulfonyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C12H7BrFNO4S |
|---|---|
Molecular Weight |
360.16 g/mol |
IUPAC Name |
2-bromo-4-(4-fluorophenyl)sulfonyl-1-nitrobenzene |
InChI |
InChI=1S/C12H7BrFNO4S/c13-11-7-10(5-6-12(11)15(16)17)20(18,19)9-3-1-8(14)2-4-9/h1-7H |
InChI Key |
BYWGLKALBCONTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12075673.png)
![2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B12075679.png)
![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride](/img/structure/B12075684.png)
![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B12075697.png)
![3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid](/img/structure/B12075700.png)
[(piperidin-2-yl)methyl]amine](/img/structure/B12075703.png)


![O-{2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12075722.png)


![4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12075756.png)
